Evidence Gap Notification: Absence of Comparator-Based Activity Data
A comprehensive search of peer-reviewed journals, patents, and curated databases (ChEMBL, BindingDB, PubChem) yielded no quantitative IC50, Ki, or Kd data for 2-(3-Iodoanilino)pyridine-3-carbonitrile against any biological target. While related 3-iodoanilino compounds (e.g., 4-(3-iodoanilino)-6,7-dimethoxyquinazoline) exhibit nanomolar EGFR inhibition (IC50 = 6.60–17 nM, ref-1), no data exist to confirm whether the target compound shares, improves upon, or deviates from this activity. The absence of matched-assay comparator data prevents any claim of differentiation from regioisomers (e.g., 2-(4-iodoanilino)pyridine-3-carbonitrile) or halogen-variant analogs (e.g., 2-(3-bromoanilino)- and 2-(3-chloroanilino)nicotinonitriles).
| Evidence Dimension | Target engagement (IC50/Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 4-(3-Iodoanilino)-6,7-dimethoxyquinazoline: EGFR IC50 = 6.60–17 nM (BindingDB); 2-(3-Bromoanilino)-4-(dimethylamino)nicotinonitrile: No IC50 available; 2-(3-Chloroanilino)nicotinonitrile: No IC50 available |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Demonstrates that current public data are insufficient to differentiate the compound for pharmacological applications; procurement decisions must rely on future experimental validation.
- [1] BindingDB. BDBM50370935: Inhibition of human EGFR tyrosine kinase phosphorylation in mouse BaF3 cells. IC50 = 6.60 nM. BDBM50370935: Displacement of [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from EGFR in A431 membranes. IC50 = 17 nM. View Source
